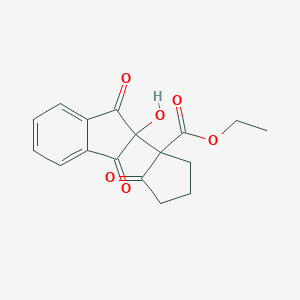
ethyl 1-(2-hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-2-oxocyclopentanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(2-hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-2-oxocyclopentanecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of Ethyl 1-(2-hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-2-oxocyclopentanecarboxylate is not fully understood. However, it is believed to work by inhibiting specific enzymes and signaling pathways that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation, inhibit tumor growth, and improve cognitive function. It has also been shown to have antioxidant and neuroprotective properties.
実験室実験の利点と制限
One of the main advantages of using Ethyl 1-(2-hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-2-oxocyclopentanecarboxylate in lab experiments is its versatility. It can be used in various research applications, and its mechanism of action makes it a promising candidate for treating various diseases. However, one of the limitations is that its full mechanism of action is not yet understood, which limits its potential applications.
将来の方向性
There are several future directions for the research and development of Ethyl 1-(2-hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-2-oxocyclopentanecarboxylate. One direction is to further investigate its potential use in treating neurodegenerative diseases. Another direction is to study its potential as an antiviral agent, particularly against emerging viruses such as SARS-CoV-2. Additionally, there is a need to understand its mechanism of action better to develop more targeted and effective treatments.
合成法
The synthesis of Ethyl 1-(2-hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-2-oxocyclopentanecarboxylate involves the reaction of 2-hydroxy-1,3-dioxo-2,3-dihydro-1H-indene-2-carboxylic acid with ethyl 2-oxocyclopentanecarboxylate in the presence of a suitable catalyst. The reaction is carried out under specific conditions to obtain the desired product in high yield and purity.
科学的研究の応用
Ethyl 1-(2-hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-2-oxocyclopentanecarboxylate has shown promising results in various scientific research applications. It has been studied for its potential use as an anti-inflammatory agent, antitumor agent, and antiviral agent. It has also been investigated for its role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
分子式 |
C17H16O6 |
|---|---|
分子量 |
316.3 g/mol |
IUPAC名 |
ethyl 1-(2-hydroxy-1,3-dioxoinden-2-yl)-2-oxocyclopentane-1-carboxylate |
InChI |
InChI=1S/C17H16O6/c1-2-23-15(21)16(9-5-8-12(16)18)17(22)13(19)10-6-3-4-7-11(10)14(17)20/h3-4,6-7,22H,2,5,8-9H2,1H3 |
InChIキー |
ADUJFQIHXMFIBW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1(CCCC1=O)C2(C(=O)C3=CC=CC=C3C2=O)O |
正規SMILES |
CCOC(=O)C1(CCCC1=O)C2(C(=O)C3=CC=CC=C3C2=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Pyridin-2-yl-[3-(thiophene-2-carbonyl)-1,2-oxazol-4-yl]methanone](/img/structure/B259483.png)
![Methyl 4-[6-amino-5-cyano-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate](/img/structure/B259488.png)
![1-Methyl-4-[4-(4-methylphenoxy)butyl]piperazine](/img/structure/B259489.png)


![8-methyl-10H-naphtho[1',2':4,5]thieno[3,2-b]pyran-10-one](/img/structure/B259501.png)
![(4-Benzylpiperazin-1-yl)-[1-(4-bromobenzoyl)piperidin-4-yl]methanone](/img/structure/B259502.png)
![N-[4-(aminocarbonyl)phenyl]-4-[(4-benzylpiperidin-1-yl)methyl]benzamide](/img/structure/B259504.png)
![3-[(4-Chlorophenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one](/img/structure/B259505.png)
![N-benzyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B259507.png)

![Ethyl 7-hydroxy-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B259511.png)